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molecular formula C17H21NO2S B8577936 Ethyl 4-methyl-2-(4-phenylthiazol-2-yl)pentanoate

Ethyl 4-methyl-2-(4-phenylthiazol-2-yl)pentanoate

Cat. No. B8577936
M. Wt: 303.4 g/mol
InChI Key: JETIQLYPJCRHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06525036B2

Procedure details

A solution comprised of ethyl 4-methyl-2-thiocarbamoylpentanoate (410 mg, 2 mmol) in ethanol (5 mL) was treated with 2-bromo-1-phenylethanone (400 mg, 2 mmol). The mixture was refluxed for 30 minutes and concentrated to provide ethyl 4-methyl-2-(4-phenylthiazol-2-yl)pentanoate as a crude product. The crude product was dissolved in methanol (5 mL, tech. grade) and the solution was treated with sodium hydroxide (100 mg, 2.5 mmol). The mixture was stirred for 2 hours and diluted with 0.1 M hydrochloric acid solution. The dilution was extracted with ethyl acetate (25 mL) and the extract was washed with water and brine, dried (MgSO4) and concentrated. Product was purified from the residue by flash column on silica gel (60° A) with 33% ethyl acetate in hexane to provide 4-methyl-2-(4-phenylthiazol-2-yl)pentanoic acid (500 mg, 1.8 mmol). Rf 0.33. 1H NMR (DMSO-d6): 0.96 (d, 6H), 1.71-1.79 (m, 3H), 3.61 (m, 1H), 7.12 (s, 1H), 7.32-7.41 (m, 5H). LCMS: 275.91 (M+H+).
Name
ethyl 4-methyl-2-thiocarbamoylpentanoate
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:13])[CH2:3][CH:4]([C:10](=[S:12])[NH2:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=O>C(O)C>[CH3:13][CH:2]([CH3:1])[CH2:3][CH:4]([C:10]1[S:12][CH:15]=[C:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[N:11]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
ethyl 4-methyl-2-thiocarbamoylpentanoate
Quantity
410 mg
Type
reactant
Smiles
CC(CC(C(=O)OCC)C(N)=S)C
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C(=O)OCC)C=1SC=C(N1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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